

# Anagryne hydrochloride chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Anagryne hydrochloride

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## Anagryne Hydrochloride: A Technical Guide

**Anagryne hydrochloride** is the salt form of anagryne, a quinolizidine alkaloid found in various plants of the *Lupinus* (lupine) genus and first isolated from *Anagryis foetida*.<sup>[1]</sup> This compound is of significant interest to the scientific community due to its notable biological activities, particularly its interaction with acetylcholine receptors. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological actions of **anagryne hydrochloride**, along with relevant experimental methodologies.

## Chemical Structure and Properties

Anagryne is a tetracyclic alkaloid. The hydrochloride salt is formed by the reaction of anagryne with hydrochloric acid.

Chemical Structure:

- IUPAC Name: (7 $\Xi$ ,7aR,14 $\Xi$ )-7,7a,8,9,10,11,13,14-Octahydro-4H,6H-7,14-methanodipyrido[1,2-a:1',2'-e][2][3]diazocin-4-one hydrochloride
- Synonyms: Monolupine hydrochloride, Rhombinine hydrochloride<sup>[2][4][5]</sup>
- Molecular Formula: C<sub>15</sub>H<sub>20</sub>N<sub>2</sub>O · HCl<sup>[4][6]</sup>
- SMILES: C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O.Cl

- InChI Key: DEMGDGGVPBYMNN-NLPVPVDASA-N[4][6]

#### Physical and Chemical Properties:

The following table summarizes the key physical and chemical properties of anagryne and its hydrochloride salt.

Property	Value	Reference(s)
Anagryne		
Molecular Weight	244.34 g/mol	[1][7]
Anagryne Hydrochloride		
Molecular Weight	280.79 g/mol	[4][5][6][8]
Appearance	Solid	[8]
Purity (Reference Standard)	≥90.0% (HPLC)	[4][6]
Storage Temperature	-20°C	[4][6][7]
Solubility	Soluble in methanol or DMSO	[7]

## Biological Activity and Mechanism of Action

**Anagryne hydrochloride**'s primary biological effect is its interaction with cholinergic receptors, specifically muscarinic and nicotinic acetylcholine receptors (nAChRs).[1][2] It is a potent desensitizer of nAChRs.[2][7]

#### Receptor Binding and Functional Activity:

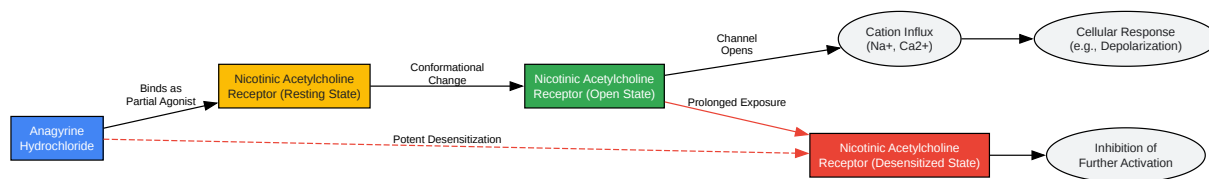
**Anagryne hydrochloride** exhibits a complex interaction with acetylcholine receptors, acting as both a partial agonist and a desensitizer, particularly at nAChRs. The following table summarizes its in vitro activity.

Parameter	Cell Line	Value	Reference(s)
Muscarinic Receptor Binding (IC <sub>50</sub> )	-	132 $\mu$ M	[2][8]
Nicotinic Receptor Binding (IC <sub>50</sub> )	-	2096 $\mu$ M	[2][8]
Partial Agonist Activity (EC <sub>50</sub> )	SH-SY5Y	4.2 $\mu$ M	[2]
TE-671	231 $\mu$ M	[2]	
nAChR Desensitization (DC <sub>50</sub> )	SH-SY5Y	6.9 $\mu$ M	[2]
TE-671	139 $\mu$ M	[2]	

The teratogenic effects of anagryne, leading to conditions like "crooked calf disease" in livestock, are attributed to its ability to desensitize peripheral nAChRs, which can inhibit fetal movement.[1][7] Anagryne has also been reported to have antiarrhythmic, tachycardic, diuretic, and purgative properties.[7]

#### Signaling Pathway:

The interaction of anagryne with the nicotinic acetylcholine receptor, leading to its desensitization, is a key aspect of its mechanism of action.



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Anagyrine's interaction with the nicotinic acetylcholine receptor.

## Experimental Protocols

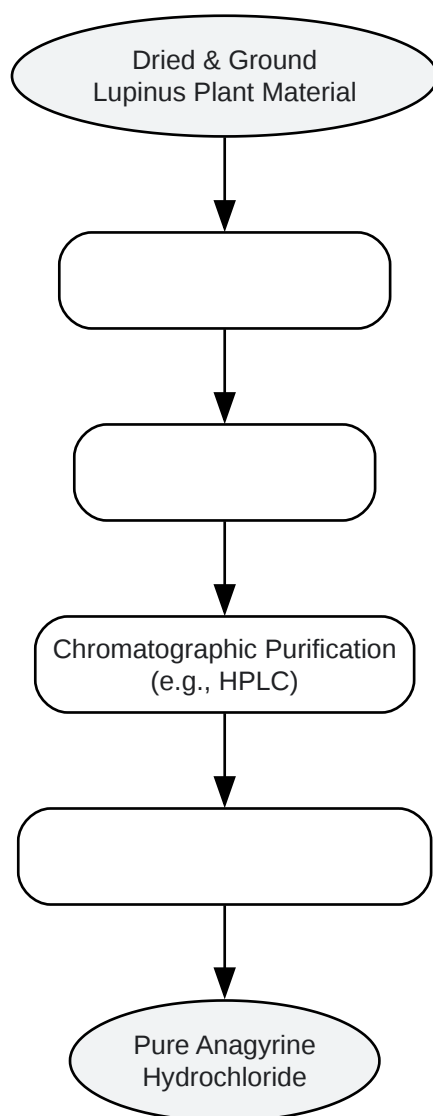
The study of **anagyrine hydrochloride** involves various experimental techniques, from isolation from natural sources to in vitro functional assays.

Isolation of Anagyrine from Lupinus Species:

A general protocol for the isolation of anagyrine from plant material is as follows:

- **Extraction:** The dried and ground plant material (e.g., Lupinus seeds or aerial parts) is extracted with a suitable solvent, such as a mixture of methanol and water, often acidified to facilitate alkaloid extraction.
- **Acid-Base Partitioning:** The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is acidified, and non-alkaloidal components are removed by extraction with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform or dichloromethane.
- **Purification:** The crude alkaloid extract is further purified using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Crystallization:** The purified anagyrine free base is dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt, which is then crystallized.

Workflow for Isolation and Purification:



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Workflow for the isolation of **anagyrine hydrochloride**.

In Vitro Assay for nAChR Desensitization:

The desensitizing effect of **anagyrine hydrochloride** on nAChRs can be assessed using cell-based functional assays, for example, with SH-SY5Y cells which endogenously express nAChRs.

- Cell Culture: SH-SY5Y cells are cultured in appropriate media and seeded into 96-well plates.

- **Fluorescent Dye Loading:** The cells are loaded with a membrane potential-sensitive fluorescent dye.
- **Compound Addition:** **Anagyrine hydrochloride** at various concentrations is added to the wells.
- **Agonist Challenge:** After a pre-incubation period with **anagyrine hydrochloride**, a known nAChR agonist (e.g., nicotine or epibatidine) is added to stimulate the receptors.
- **Signal Detection:** The change in fluorescence, corresponding to the change in membrane potential upon receptor activation, is measured using a fluorescence plate reader.
- **Data Analysis:** The degree of inhibition of the agonist-induced response by **anagyrine hydrochloride** is calculated to determine the  $DC_{50}$  value.

## Analytical Methods

The identification and quantification of **anagyrine hydrochloride** are typically performed using a combination of chromatographic and spectroscopic techniques.

- **High-Performance Liquid Chromatography (HPLC):** Used for the separation and quantification of anagyrine in plant extracts and biological samples. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is commonly employed.
- **Mass Spectrometry (MS):** Often coupled with HPLC (LC-MS), MS provides structural information and sensitive detection. Electrospray ionization (ESI) is a common ionization technique.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1H$  and  $^{13}C$  NMR are used for the structural elucidation of the anagyrine molecule.
- **Infrared (IR) Spectroscopy:** Provides information about the functional groups present in the molecule.

This guide provides a foundational understanding of **anagyrine hydrochloride** for research and development purposes. For more detailed experimental procedures and data, it is

recommended to consult the primary scientific literature.

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- To cite this document: BenchChem. [Anagyrine hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395175#anagyrine-hydrochloride-chemical-structure-and-properties]

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